molecular formula C10H16O2 B8628506 4-Hydroxy-5-pentylcyclopent-2-en-1-one CAS No. 78986-03-5

4-Hydroxy-5-pentylcyclopent-2-en-1-one

Cat. No.: B8628506
CAS No.: 78986-03-5
M. Wt: 168.23 g/mol
InChI Key: PJVOCKSLNHMZQP-UHFFFAOYSA-N
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Description

Contextualization within the Chemistry of Cyclopentenone Derivatives

Cyclopentenone derivatives are a significant class of organic compounds characterized by a five-membered ring containing a ketone and a carbon-carbon double bond. wikipedia.org This structural motif is a key component in a vast number of natural products, including jasmone (B1672801), aflatoxins, and several prostaglandins (B1171923). wikipedia.org The inherent reactivity of the cyclopentenone core, featuring both an electrophilic carbonyl group and a Michael acceptor system, makes these compounds versatile building blocks in organic synthesis. wikipedia.orgacs.org Their utility is further expanded by the potential for substitution at various positions on the ring, allowing for the synthesis of a wide array of complex molecules. thieme-connect.com

Structural Features of 4-Hydroxy-5-pentylcyclopent-2-en-1-one and its Significance in Organic Chemistry

The compound this compound possesses a unique combination of functional groups that contribute to its chemical reactivity and potential applications. The core structure is the cyclopent-2-en-1-one ring. The hydroxyl group at the C4 position and the pentyl group at the C5 position introduce chirality and specific steric and electronic properties.

The presence of the hydroxyl group offers a site for further functionalization, such as etherification or esterification, and can influence the stereochemical outcome of reactions. The pentyl group, a non-polar alkyl chain, will impact the molecule's solubility and steric hindrance. The combination of these features makes this compound a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the field of natural product synthesis. acs.org

Structural FeatureExpected Influence on Properties and Reactivity
Cyclopent-2-en-1-one CoreProvides a reactive scaffold with both a ketone and an α,β-unsaturated system, making it susceptible to both 1,2- and 1,4-nucleophilic addition (Michael addition). wikipedia.org
4-Hydroxy GroupIntroduces a chiral center and a site for further chemical modification. Can participate in hydrogen bonding, influencing physical properties. May direct the stereoselectivity of subsequent reactions. acs.org
5-Pentyl GroupAdds a lipophilic character to the molecule, affecting its solubility. The steric bulk of the pentyl group can influence the regioselectivity and stereoselectivity of reactions at the cyclopentenone ring.

Overview of Research Trajectories Related to Substituted Cyclopentenones

Research on substituted cyclopentenones is a dynamic area of organic chemistry. nih.gov A significant focus has been on the development of novel and efficient synthetic methodologies for their preparation. thieme-connect.com Key strategies include:

The Pauson-Khand Reaction: A powerful method for the synthesis of cyclopentenones from an alkene, an alkyne, and carbon monoxide, often mediated by cobalt carbonyl complexes. thieme-connect.comnrochemistry.comlibretexts.org This reaction is highly valued for its ability to construct the cyclopentenone ring in a single step. nrochemistry.com

The Nazarov Cyclization: This reaction involves the acid-catalyzed electrocyclic ring closure of divinyl ketones to form cyclopentenones. nih.govorganic-chemistry.org It is a versatile method that has seen significant advancements to control stereoselectivity. nih.gov

Synthesis from Furans: Piancatelli rearrangement of furylcarbinols provides a straightforward route to 4-hydroxycyclopentenones. acs.org

Another major research trajectory is the application of chiral cyclopentenones as building blocks in the asymmetric synthesis of complex natural products and biologically active molecules. acs.orgnih.gov The ability to control the stereochemistry of the substituents on the cyclopentenone ring is crucial for these applications. thieme-connect.com

Synthetic MethodDescriptionApplicability to this compound
Pauson-Khand ReactionA [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide. nrochemistry.comPotentially applicable using 1-heptyne, an appropriate alkene, and carbon monoxide. The regioselectivity would be a key consideration to place the pentyl group at the desired position. sci-hub.se
Nazarov CyclizationAcid-catalyzed 4π-electrocyclization of a divinyl ketone. organic-chemistry.orgCould be used if a suitably substituted divinyl ketone precursor can be synthesized. The hydroxyl group could be introduced before or after the cyclization. nih.gov
From Furans (Piancatelli Rearrangement)Rearrangement of furylcarbinols in aqueous acid. acs.orgA plausible route starting from a furan (B31954) derivative with the necessary pentyl substituent. This method directly yields the 4-hydroxycyclopentenone structure.

Scope and Objectives of the Research Focus on this compound

While extensive research exists for the broader class of substituted cyclopentenones, specific studies focusing solely on this compound are not widely available in the current literature. Therefore, this article aims to provide a comprehensive overview of this compound by extrapolating from the well-established chemistry of its structural analogs. The primary objectives are:

To detail the key structural features of this compound and predict its chemical behavior.

To discuss potential synthetic routes based on established methodologies for related cyclopentenone derivatives.

To highlight the potential significance of this compound as a chiral building block in organic synthesis.

This article will synthesize information from diverse sources to present a scientifically accurate and thorough examination of this compound within the broader context of cyclopentenone chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78986-03-5

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

4-hydroxy-5-pentylcyclopent-2-en-1-one

InChI

InChI=1S/C10H16O2/c1-2-3-4-5-8-9(11)6-7-10(8)12/h6-9,11H,2-5H2,1H3

InChI Key

PJVOCKSLNHMZQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(C=CC1=O)O

Origin of Product

United States

Synthetic Methodologies for 4 Hydroxy 5 Pentylcyclopent 2 En 1 One and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic approach to 4-hydroxy-5-pentylcyclopent-2-en-1-one reveals several logical disconnections that lead to plausible synthetic strategies. The primary challenge lies in forming the five-membered ring while simultaneously installing the hydroxyl and pentyl groups with the desired stereochemical relationship.

Three primary disconnection strategies can be envisioned for the cyclopentenone core:

[3+2] Cycloaddition Logic (Piancatelli Rearrangement): A powerful disconnection of the 4-hydroxycyclopentenone system traces its origin back to a 2-furylcarbinol precursor. This approach leverages the Piancatelli rearrangement, an acid-catalyzed transformation that constructs the five-membered ring from an acyclic furan (B31954) derivative. The pentyl group at C-5 and the hydroxyl group at the carbinol center are installed prior to cyclization, typically via the addition of a pentyl nucleophile (e.g., a Grignard reagent) to a furfural (B47365) derivative.

Intramolecular Cyclization Logic (Aldol Condensation): An alternative strategy involves disconnecting the C4-C5 bond or the C2-C3 bond, which corresponds to an intramolecular aldol (B89426) condensation. This pathway requires a 1,4-dicarbonyl or related precursor. The carbon backbone, including the pentyl group, is assembled first into a linear chain, which is then induced to cyclize and dehydrate to form the target α,β-unsaturated ketone.

[2+2+1] Cycloaddition Logic (Pauson-Khand Reaction): This organometallic approach constructs the cyclopentenone ring from three separate components: an alkene, an alkyne, and carbon monoxide. For the target molecule, this would most practically be applied in an intramolecular fashion. The disconnection involves breaking the C2-C3, C5-C1, and C4-alkene bonds, leading to a linear enyne substrate that already contains the pentyl group and a precursor to the hydroxyl group.

The C-4 and C-5 positions of the target molecule are stereogenic centers. Controlling the relative and absolute stereochemistry at these centers is a critical aspect of any synthetic plan.

Relative Stereochemistry (cis/trans): The different synthetic strategies offer varying levels of inherent diastereocontrol. The Piancatelli rearrangement, for instance, is highly regarded for its diastereoselectivity, typically affording the trans isomer with high fidelity due to a favored transition state in its 4π-electrocyclization mechanism. nih.govescholarship.org In contrast, the stereochemical outcome of an intramolecular aldol condensation can be influenced by reaction conditions (thermodynamic vs. kinetic control) and may lead to mixtures of diastereomers. libretexts.org

Absolute Stereochemistry (R/S): Achieving enantiocontrol requires the introduction of chirality at an appropriate stage. This can be accomplished through several methods:

Chiral Catalysis: Employing chiral Brønsted or Lewis acids can render reactions like the Piancatelli rearrangement enantioselective. organicreactions.org Similarly, chiral ligands on metal catalysts can induce asymmetry in Pauson-Khand reactions. wikipedia.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical course of a reaction, after which the auxiliary is removed.

Enzymatic Resolution: A racemic mixture of the final product or a key intermediate can be resolved using enzymes, such as lipases, that selectively react with one enantiomer. nih.govorgsyn.org For example, enzymatic hydrolysis of a racemic acetate (B1210297) precursor is a common method for accessing enantiopure 4-hydroxycyclopentenones. nih.gov

Classical and Modern Synthetic Routes to Cyclopentenones

Based on the retrosynthetic analysis, several established and contemporary synthetic methods can be applied to prepare this compound and its derivatives.

The Pauson-Khand reaction (PKR) is a metal-mediated [2+2+1] cycloaddition that efficiently constructs a cyclopentenone ring from an alkyne, an alkene, and carbon monoxide. wikipedia.orgorganic-chemistry.org While originally requiring stoichiometric amounts of cobalt carbonyl, modern catalytic versions using various transition metals (Co, Rh, Ir, Pd) have been developed. wikipedia.orgmdpi.com

For the synthesis of the target molecule, an intramolecular PKR would be most effective. The strategy would involve an enyne substrate where the pentyl group is attached to the alkyne or alkene moiety and a protected hydroxyl group is positioned to become the C-4 substituent upon cyclization. The reaction proceeds through the formation of a metal-alkyne complex, followed by coordination of the alkene, migratory insertion, and reductive elimination to furnish the bicyclic cyclopentenone framework. wikipedia.org The stereoselectivity of the intramolecular PKR is often high, favoring the formation of fused ring systems in a predictable manner. wikipedia.org

Table 1: Key Features of Pauson-Khand Reaction for Cyclopentenone Synthesis
ParameterDescriptionRelevance to Target Molecule
Reactants Alkene, Alkyne, Carbon Monoxide (CO)An enyne precursor containing the pentyl group and a protected hydroxyl function.
Catalyst/Mediator Typically cobalt (Co₂(CO)₈), but also Rh, Ir, Pd, Ni catalysts. wikipedia.orgrsc.orgCatalytic versions are preferred for efficiency and atom economy.
Key Transformation [2+2+1] CycloadditionForms the five-membered ring in a single step.
Stereocontrol Can be achieved using chiral ligands or auxiliaries. Intramolecular versions often exhibit high diastereoselectivity. wikipedia.orgEssential for controlling C-4 and C-5 stereocenters.

The intramolecular aldol condensation is a classic and robust method for forming cyclic ketones. To synthesize a cyclopentenone, a 1,4-dicarbonyl compound is treated with either acid or base. libretexts.orgpressbooks.pub The mechanism involves the formation of an enolate from one carbonyl group, which then attacks the second carbonyl group in an intramolecular fashion to form a five-membered ring. Subsequent dehydration (elimination of water) yields the α,β-unsaturated cyclopentenone. bohrium.comresearchgate.net

For the target molecule, the required precursor would be a 2-hydroxy-3-pentyl-1,4-dicarbonyl compound (or a latent equivalent). The choice of base or acid and the reaction conditions are crucial for controlling the reaction, as competitive side reactions can occur. libretexts.org The thermodynamic stability of the five-membered ring product often drives the reaction to completion, making it a favorable pathway over other potential cyclization modes. pressbooks.pub

Table 2: Intramolecular Aldol Condensation for Cyclopentenone Synthesis
ParameterDescriptionRelevance to Target Molecule
Precursor 1,4-Dicarbonyl compoundA linear precursor such as 3-pentyloctane-2,5-dione would be required.
Reagents Base (e.g., NaOH, LDA) or Acid (e.g., H₂SO₄) libretexts.orgresearchgate.netCatalyzes enolate formation/enolization and subsequent cyclization.
Key Transformation Intramolecular nucleophilic addition followed by dehydrationForms the C-C bond to close the ring and creates the double bond.
Challenges Potential for multiple enolization sites leading to product mixtures; stereocontrol can be difficult. libretexts.orgRequires a precisely synthesized linear precursor.

The Piancatelli rearrangement is a highly effective method for synthesizing 4-hydroxycyclopentenone derivatives from 2-furylcarbinols. nih.govwikipedia.org Discovered in 1976, this acid-catalyzed reaction proceeds through a proposed 4π-electrocyclization of a pentadienyl cation intermediate, analogous to the Nazarov cyclization. escholarship.orgwikipedia.org

The synthesis of this compound via this route would begin with the reaction of furfural with a pentyl Grignard reagent (pentylmagnesium bromide) to generate the necessary 2-furylcarbinol precursor. Subsequent exposure to an acid catalyst (Brønsted or Lewis acid) in an aqueous medium triggers the rearrangement. nih.gov A key advantage of this method is its high diastereoselectivity, typically yielding the trans relationship between the C-4 hydroxyl and C-5 pentyl groups. nih.gov Various catalysts have been developed to improve yields and reaction conditions, including dysprosium(III) triflate and other Lewis acids, sometimes in conjunction with microwave activation. escholarship.orgrsc.org

Table 3: Piancatelli Rearrangement for 4-Hydroxycyclopentenone Synthesis
CatalystConditionsKey FeaturesReference
Brønsted Acid (e.g., H₂SO₄)Aqueous solution, heatThe original conditions; can lead to side products. wikipedia.org
ZnCl₂Stoichiometric quantitiesUsed in large-scale synthesis but can result in isomeric mixtures. escholarship.org
DyCl₃Microwave activationProvides highly functionalized products in a regio- and diastereoselective manner. rsc.org
Dy(OTf)₃Catalytic amountsEfficiently affords a single trans-diastereomer from various furylcarbinols. escholarship.org

Oxidation and Dehydration Methodologies

The synthesis of this compound can be achieved through the oxidation of a corresponding cyclopentenol (B8032323) precursor. This approach typically involves the selective oxidation of a secondary alcohol to a ketone. A general strategy involves the use of a protected form of a cyclopentene-3,5-diol derivative. The monoprotected diol can be oxidized to the corresponding 4-protected-hydroxycyclopent-2-en-1-one. google.com Subsequent deprotection would then yield the target compound.

Dehydration can also play a role in the formation of the α,β-unsaturated ketone moiety. For instance, the acid-catalyzed rearrangement of 2-furylcarbinols, known as the Piancatelli rearrangement, proceeds through a mechanism that involves a dehydration step to form a key carbocation intermediate, which then undergoes cyclization. wikipedia.org

Enantioselective and Diastereoselective Synthesis

The synthesis of specific stereoisomers of this compound is crucial for various applications. This has led to the development of several enantioselective and diastereoselective strategies.

Chiral Catalyst-Controlled Asymmetric Syntheses

The use of chiral catalysts to control the stereochemical outcome of reactions is a powerful tool in asymmetric synthesis. Organocatalysis, for example, has been employed in the asymmetric desymmetrization of cyclopentene-1,3-diones, which can serve as precursors to chiral cyclopentenones. rsc.org Chiral Brønsted acids have been shown to be effective in catalyzing formal cycloaddition reactions to generate chiral scaffolds with high enantioselectivity. nih.gov While not directly demonstrated for this compound, these methods represent a viable strategy for its enantioselective synthesis.

Catalyst TypeReactionKey Features
Chiral Brønsted Acid (IDPi)Formal [4+2] cycloadditionHigh enantioselectivity (up to 99:1 er) for the synthesis of chiral azabicyclo[2.1.1]hexanes. nih.gov
Chiral Phosphoric Acid (H8-TRIP)Asymmetric desymmetrization of cyclopentene-1,3-dionesGood to high yields with excellent diastereo- and good to high enantioselectivities. rsc.org

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org Common chiral auxiliaries include oxazolidinones and pseudoephedrine. wikipedia.org In the context of cyclopentenone synthesis, a chiral auxiliary can be attached to a precursor molecule to control the diastereoselectivity of a key bond-forming step. For instance, the condensation of a 1,3-cyclopentanedione (B128120) with menthol, a chiral auxiliary, has been used to generate a mixture of separable diastereomers in the enantioselective synthesis of a cyclopentenone intermediate. acs.org After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.

Chiral AuxiliaryApplicationOutcome
MentholCondensation with a 1,3-cyclopentanedioneFormation of separable diastereomers, enabling enantioselective synthesis of a cyclopentenone intermediate. acs.org
OxazolidinonesVarious stereoselective transformationsDirects the stereochemistry of alkylation and aldol reactions. wikipedia.org
PseudoephedrineAsymmetric alkylationThe α-proton of a pseudoephedrine amide can be deprotonated and reacted with an electrophile to give a product with high diastereoselectivity. wikipedia.org

Chemoenzymatic Synthetic Pathways

Chemoenzymatic methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis. A prominent chemoenzymatic strategy for obtaining enantiomerically pure 4-hydroxycyclopentenones is through the kinetic resolution of a racemic mixture. researchgate.net Lipases are commonly used enzymes for this purpose, catalyzing the enantioselective acylation or hydrolysis of the hydroxyl group. researchgate.netresearchgate.net This allows for the separation of the two enantiomers, as one reacts significantly faster than the other. For example, the enzymatic kinetic resolution of a functionalized racemic 4-hydroxy-cyclopentenone has been successfully achieved using various lipases, leading to both the (R)- and (S)-enantiomers in high purity. researchgate.net

EnzymeReaction TypeSubstrateOutcome
Lipases (e.g., CAL-B, PFL, PS, CRL)Enantioselective transacetylation/hydrolysisRacemic 4-hydroxy-cyclopentenone derivativesSeparation of enantiomers with high optical purity. researchgate.netnih.gov
Novozyme 435® (Candida antarctica Lipase (B570770) B)Kinetic resolution3-benzylthia-4-hydroxycyclopentanoneAccess to both enantiomers in a state of very high optical purity. researchgate.net

Green Chemistry Approaches to Synthesis

In line with the principles of green chemistry, there is a growing interest in developing synthetic routes that utilize renewable resources and employ environmentally benign reaction conditions.

Utilization of Biorenewable Feedstocks (e.g., furfural derivatives)

A significant green chemistry approach to the synthesis of 4-hydroxy-5-alkylcyclopent-2-en-1-ones involves the use of furfural and its derivatives, which are platform chemicals derived from lignocellulosic biomass. wikipedia.orgutwente.nl The Piancatelli rearrangement is a key acid-catalyzed transformation that converts 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.orgnih.gov This reaction proceeds via a 4π-electrocyclization and is highly diastereoselective, typically yielding the trans isomer. wikipedia.org

The starting 2-furylcarbinols can be readily prepared from furfural by reaction with an appropriate Grignard reagent, such as pentylmagnesium bromide, to introduce the desired alkyl chain. wikipedia.org The subsequent rearrangement can be catalyzed by various acids, including Brønsted and Lewis acids, and has been optimized using catalytic amounts of dysprosium(III) triflate. escholarship.org This methodology provides a direct and atom-economical route to the this compound core structure from a renewable feedstock. utwente.nlnih.govrsc.orggoogle.com

FeedstockKey ReactionCatalystProduct
FurfuralGrignard reaction followed by Piancatelli rearrangementGrignard reagent (e.g., pentylmagnesium bromide), Acid catalyst (e.g., formic acid, Dy(OTf)₃)This compound. wikipedia.orgescholarship.org
5-Hydroxymethylfurfural (HMF)Piancatelli rearrangementDyCl₃5-substituted-4-hydroxymethyl-4-hydroxycyclopentenones. rsc.org
Furfuryl alcoholRearrangementNi-Cu bimetallic catalysts4-hydroxy-2-cyclopentenone. rsc.org

Deep Eutectic Solvents and Aqueous Media in Synthesis

The pursuit of greener and more sustainable chemical processes has led to the exploration of alternative reaction media, with deep eutectic solvents (DESs) and aqueous systems gaining significant attention in the synthesis of cyclopentenone derivatives.

Deep Eutectic Solvents (DESs):

DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than that of the individual components. nih.gov These solvents are attractive for several reasons, including their low cost, low toxicity, biodegradability, and potential for reuse. nih.govresearchgate.net In the context of cyclopentenone synthesis, DESs can function as both the solvent and a catalyst. mdpi.commdpi.com For instance, a mixture of choline (B1196258) chloride and urea (B33335) has been effectively used in the conversion of biomass-derived furfural to cyclopentenone derivatives. nih.gov This system offers the advantage of a simple reaction work-up, often allowing for product recovery through simple extraction without the need for chromatographic purification. nih.gov The catalytic activity of DESs often stems from their ability to form hydrogen bonds, which can facilitate various chemical transformations. mdpi.com

The selection of the hydrogen bond donor and acceptor can be tailored to optimize reaction conditions. For example, in the synthesis of certain heterocyclic compounds, a DES formed from choline chloride and p-toluenesulfonic acid proved to be a highly efficient catalyst, significantly reducing reaction times. mdpi.com While direct synthesis of this compound in DES has not been extensively detailed, the principles established in the synthesis of related compounds suggest their potential applicability. The use of a biorenewable DES, such as a choline chloride-urea mixture, could offer a sustainable route starting from bio-based precursors. nih.gov

Aqueous Media:

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Syntheses conducted in aqueous media can simplify purification processes and reduce the environmental impact associated with volatile organic compounds. The Piancatelli rearrangement, a key reaction for converting furylcarbinols into 4-hydroxycyclopentenone derivatives, has been successfully performed in water. researchgate.net Although early methods in pure boiling water resulted in modest yields, the addition of catalysts or the use of microwave irradiation has been shown to improve efficiency. researchgate.net For example, the rearrangement of specific alkyl-substituted furyl carbinols in water, catalyzed by MgSO₄ at elevated temperatures, showed increased product yields. researchgate.net These findings highlight the feasibility of using aqueous systems for constructing the core 4-hydroxycyclopentenone scaffold, a critical step in the synthesis of the target molecule.

Atom-Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com The goal is to design synthetic routes that maximize this incorporation, thereby minimizing waste. jocpr.combuecher.de

Calculating Atom Economy:

The percentage atom economy is calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 researchgate.netscranton.edu

Reactions with high atom economy are inherently more efficient and sustainable. nih.gov Addition reactions, cycloadditions (like the Diels-Alder reaction), and rearrangement reactions are typically high in atom economy, often approaching 100%, as all reactant atoms are incorporated into the product. jocpr.comnih.gov In contrast, substitution and elimination reactions tend to have lower atom economies due to the formation of stoichiometric byproducts. scranton.edu

Illustrative Atom Economy for a Hypothetical Addition Reaction
Reactant AReactant BProduct C% Atom Economy
100 g/mol80 g/mol180 g/mol100%

Optimizing Reaction Efficiency:

In the synthesis of this compound, optimizing for atom economy would involve prioritizing synthetic steps that are additive in nature. For example, employing catalytic methods is a key strategy. Catalysts, used in small amounts, facilitate reactions without being consumed, thus they are not included in the atom economy calculation of the reactants, leading to a more efficient process. jocpr.combuecher.de

Reaction Mass Efficiency (RME) is another metric that provides a more practical measure of a reaction's greenness by considering the yield alongside atom economy. researchgate.net

% Actual Atom Economy (AAE) = % Yield x % Atom Economy researchgate.net

To optimize the synthesis of this compound, a multi-faceted approach is necessary:

Route Design: Selecting a synthetic pathway that involves a majority of high atom economy reactions.

Catalysis: Utilizing catalytic hydrogenation, oxidation, or rearrangement steps instead of stoichiometric reagents. For example, using a catalytic amount of acid for a rearrangement reaction results in 100% atom economy. scranton.edu

Step Economy: Designing a synthesis with the fewest possible steps to reduce material loss and resource consumption. nih.gov

By integrating these principles, the synthesis of this compound and its stereoisomers can be designed to be more sustainable and efficient.

Total Synthesis of Specific Stereoisomers of this compound

The synthesis of specific stereoisomers of this compound is crucial as the biological activity of such molecules is often dependent on their precise three-dimensional structure. Synthetic strategies typically focus on establishing the desired stereochemistry at the C4 (hydroxyl) and C5 (pentyl) positions.

Key approaches to achieving stereocontrol include:

Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure starting materials from nature, such as tartaric acid or sugars. nih.gov

Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to induce stereoselectivity in a reaction. Prominent examples include enantioselective ring-opening reactions or Noyori-type asymmetric reductions to establish the stereochemistry of the hydroxyl group. nih.gov

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of stereoisomers. For instance, wheat germ lipase has been used for the enantioselective hydrolysis of (4R)-(+)-acetoxy-2-cyclopenten-1-one to produce (4R)-(+)-hydroxy-2-cyclopenten-1-one. orgsyn.org

A common strategy for synthesizing substituted 4-hydroxycyclopentenones involves the oxidation of a corresponding cyclopentenol precursor. nih.govgoogle.com For example, pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) can be used to oxidize a protected cyclopentenol to the desired enone. nih.gov The stereochemistry of the final product is dictated by the stereochemistry established in the precursor alcohol.

The synthesis of all four possible stereoisomers of a related compound, 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid, was achieved using a chiral glycine (B1666218) equivalent, demonstrating a strategy to systematically access all stereoisomers. jagiellonskiecentruminnowacji.pl A similar divergent approach could be envisioned for this compound, starting from a common intermediate and employing stereoselective reactions to generate each distinct isomer. nih.gov

Key Stereoselective Methods in Hydroxycyclopentenone Synthesis
MethodDescriptionKey Reagents/CatalystsReference
Asymmetric ReductionEnantioselective reduction of a ketone to establish a chiral alcohol center.Noyori catalysts nih.gov
Enzymatic HydrolysisKinetic resolution of a racemic acetate ester using a lipase.Wheat Germ Lipase orgsyn.org
Oxidation of Chiral AlcoholOxidation of a stereodefined cyclopentenol to the corresponding cyclopentenone.Pyridinium chlorochromate (PCC) nih.gov

The specific introduction of the pentyl group at the C5 position would typically be achieved through conjugate addition or alkylation of a suitable cyclopentenone intermediate. The stereochemical outcome of this addition would be critical and could be controlled through the use of chiral reagents or by the influence of existing stereocenters on the cyclopentenone ring.

Scalability and Industrial Relevance of Synthetic Protocols

The transition of a synthetic route from a laboratory setting to industrial-scale production requires careful consideration of several factors, including cost, safety, efficiency, and environmental impact. For this compound, which may serve as a valuable building block for more complex molecules like prostaglandins (B1171923), the scalability of its synthesis is of significant importance. nih.govgoogle.com

A scalable synthesis should ideally possess the following characteristics:

Cost-Effectiveness: Utilizes inexpensive and readily available starting materials and reagents.

Safety: Avoids the use of highly toxic, explosive, or difficult-to-handle reagents and extreme reaction conditions (e.g., cryogenic temperatures). nih.gov

Efficiency: Features high yields, short reaction times, and a minimal number of steps (step economy). nih.gov

Robustness: The reactions should be reliable and reproducible on a large scale.

Simple Purification: Avoids chromatographic purifications, which are often impractical and costly on an industrial scale. Procedures that allow for crystallization or distillation of the product are preferred. nih.gov

One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, are particularly attractive for industrial applications as they can significantly reduce waste, time, and cost. nih.gov The development of a one-pot, scalable procedure for a related cyclopentadiene (B3395910) derivative highlights the feasibility of this approach. nih.gov

Furthermore, synthetic routes that employ green chemistry principles, such as the use of aqueous media or recyclable deep eutectic solvents, are becoming increasingly relevant from an industrial perspective due to stricter environmental regulations and a desire for more sustainable manufacturing processes. nih.gov The use of enzymatic or microbial transformations can also be highly scalable and offer excellent stereoselectivity under mild, environmentally benign conditions. google.com For a synthetic route to be considered industrially relevant, it must be adaptable to large-scale laboratory or pilot plant usage, ensuring that important intermediates can be produced in sufficient quantities. nih.gov

Chemical Reactivity and Derivatization of 4 Hydroxy 5 Pentylcyclopent 2 En 1 One

Reactions of the α,β-Unsaturated Ketone Moiety

The enone system is a key reactive site within the molecule, susceptible to various addition and reduction reactions. The conjugated system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the β-carbon.

Nucleophilic Conjugate Additions (Michael Reactions)

The Michael reaction, or conjugate 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds like 4-Hydroxy-5-pentylcyclopent-2-en-1-one. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the enone (the Michael acceptor). wikipedia.org This process is synthetically valuable for forming new carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.com

The stereochemical outcome of these additions can be influenced by the existing stereocenter at C-4 (the carbon bearing the hydroxyl group). Research on similar 4-hydroxycyclopentenones has shown that the hydroxyl group can direct the stereoselectivity of the incoming nucleophile. arkat-usa.org For instance, the addition of organolithium reagents to unprotected 4-hydroxycyclopentenones can be controlled by first forming a magnesium alkoxide from the hydroxyl group. This chelation-controlled approach directs the nucleophile to add in a conjugate fashion and controls the cis-stereochemistry of the final product. arkat-usa.org

Common Michael donors for this type of reaction include:

Organocuprates (Gilman reagents)

Enolates derived from ketones, esters, and malonates wikipedia.org

Thiols and amines researchgate.net

The general mechanism involves the attack of the nucleophile on the β-carbon, forming a resonance-stabilized enolate intermediate, which is then protonated to yield the final 1,4-adduct. masterorganicchemistry.com

Cycloaddition Reactions (e.g., Diels-Alder)

The double bond of the cyclopentenone ring can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgwikipedia.org This reaction involves the concerted interaction between a conjugated diene and the alkene of the enone system to form a six-membered ring. wikipedia.org The reactivity of the cyclopentenone as a dienophile is enhanced by the electron-withdrawing effect of the adjacent carbonyl group.

While specific studies on the Diels-Alder reactivity of this compound are not extensively detailed in the provided results, the general reactivity of cyclopentenones is well-established. wikipedia.org For example, 2-cyclopentenone itself reacts with various dienes to produce fused tricyclic systems. wikipedia.orgresearchgate.net In the context of this compound, the substituents at C-4 and C-5 would be expected to influence the facial selectivity of the diene's approach, leading to specific stereoisomers of the resulting bicyclic adduct. Intramolecular Diels-Alder reactions have also been investigated for similar cyclopentenone derivatives, where a diene is tethered to the cyclopentenone ring, leading to complex polycyclic structures upon heating. rsc.org

Reductions of the Enone System (Chemoselectivity Considerations)

The reduction of the α,β-unsaturated ketone moiety presents a challenge of chemoselectivity, as either the carbon-carbon double bond or the carbonyl group can be reduced. The choice of reducing agent determines the outcome.

1,2-Reduction (Carbonyl Reduction): Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) typically favor 1,2-reduction, attacking the electrophilic carbonyl carbon to produce an allylic alcohol. The Luche reduction, which uses NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is particularly effective for the selective 1,2-reduction of enones, minimizing competing conjugate addition.

1,4-Reduction (Conjugate Reduction): This involves the addition of a hydride to the β-carbon, leading to a saturated ketone after protonation of the intermediate enolate. This can be achieved using catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or with dissolving metal reductions.

Complete Reduction: Using powerful reducing agents like LiAlH₄ under forcing conditions or catalytic hydrogenation at high pressure can lead to the reduction of both the alkene and the ketone, yielding 3-pentylcyclopentan-1-ol.

Studies on related β-hydroxy ketones have explored the use of specific reagents like tetramethylammonium (B1211777) triacetoxyborohydride, which can achieve diastereoselective reductions to diols, with the mechanism involving an intramolecular hydride delivery from a borohydride intermediate coordinated to the existing hydroxyl group. researchgate.net

Transformations of the Hydroxyl Group at C-4

The secondary hydroxyl group at the C-4 position is a versatile handle for further functionalization of the molecule.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into esters and ethers. These reactions are often employed to protect the hydroxyl group during subsequent synthetic steps or to introduce specific functionalities.

Esterification: The formation of an ester is typically achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. google.com For example, reaction with acetyl chloride would yield 4-acetoxy-5-pentylcyclopent-2-en-1-one. google.com

Etherification: Ether formation can be accomplished under various conditions. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. Alternatively, silyl (B83357) ethers, such as a t-butyldimethylsilyl (TBDMS) ether, are frequently used as protecting groups and can be formed by reacting the alcohol with the corresponding silyl chloride (e.g., TBDMSCl) in the presence of a base like imidazole. google.com

The table below summarizes common esterification and etherification reactions for a generic 4-hydroxycyclopentenone substrate.

Reaction TypeReagent(s)Product Functional GroupPurpose
EsterificationAcetyl Chloride, PyridineAcetate (B1210297) EsterProtection, Derivatization
EsterificationBenzoyl Chloride, PyridineBenzoate EsterProtection, Derivatization
Etherification (Silyl Ether)t-Butyldimethylsilyl Chloride, ImidazoleTBDMS EtherProtection
Etherification (Alkylation)1) Sodium Hydride (NaH) 2) Methyl Iodide (CH₃I)Methyl EtherDerivatization

Oxidation and Reduction Pathways

The secondary alcohol at C-4 can be oxidized to a ketone. This transformation would convert this compound into 5-pentylcyclopent-4-ene-1,3-dione. rsc.org Standard oxidation reagents for this purpose include:

Pyridinium (B92312) chlorochromate (PCC)

Swern oxidation (oxalyl chloride, DMSO, triethylamine)

Dess-Martin periodinane

Conversely, while the reduction of a secondary alcohol is less common, it can be achieved through a two-step process. First, the alcohol can be converted into a good leaving group (e.g., a tosylate by reaction with tosyl chloride). Subsequently, the tosylate can be displaced by a hydride source, such as lithium aluminum hydride, to effect deoxygenation and yield 5-pentylcyclopent-2-en-1-one.

Stereoinversion Methodologies

The stereochemistry at the C-4 hydroxyl group is crucial for the biological activity of many target molecules derived from 4-hydroxy-5-alkylcyclopentenones. Therefore, methodologies for the inversion of this stereocenter are of great synthetic importance. The Mitsunobu reaction is a powerful and widely employed method for achieving this stereoinversion with a high degree of predictability and efficiency. organic-chemistry.orgnih.gov

In a typical Mitsunobu reaction, the secondary alcohol is treated with a nucleophile, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org The reaction proceeds with a clean inversion of the stereocenter. For 4-hydroxy-5-alkylcyclopentenones, a common nucleophile used for this purpose is a carboxylic acid (e.g., benzoic acid or p-nitrobenzoic acid), which first forms an ester with inverted stereochemistry. Subsequent hydrolysis of this ester yields the desired alcohol with the inverted configuration.

The general applicability of the Mitsunobu reaction for the stereoinversion of 4-hydroxycyclopentenone derivatives suggests its utility for this compound. acs.org The undesired (S)-enantiomer of a related compound was successfully converted into the desired (R)-enantiomer using a Mitsunobu inversion, highlighting the effectiveness of this methodology. acs.org

Table 1: Representative Conditions for Stereoinversion of 4-Hydroxycyclopentenone Derivatives via Mitsunobu Reaction

ReagentsNucleophileSolventExpected Outcome for this compoundReference
PPh₃, DEADBenzoic AcidTHFInversion of the C-4 hydroxyl group organic-chemistry.org
PPh₃, DIADp-Nitrobenzoic AcidTolueneInversion of the C-4 hydroxyl group nih.gov

Functionalization of the Pentyl Side Chain

The pentyl side chain of this compound offers opportunities for further molecular elaboration, enabling the synthesis of a diverse range of derivatives with potentially enhanced or modified biological activities.

While the terminal methyl group of the pentyl chain is relatively unreactive, it can be functionalized using various modern synthetic methods. C-H functionalization reactions, catalyzed by transition metals such as palladium, rhodium, or iron, have emerged as powerful tools for the selective activation and conversion of otherwise inert C-H bonds. These methods could potentially be applied to introduce functionality at the terminal position of the pentyl side chain.

For instance, directed C-H functionalization, where a directing group guides the catalyst to a specific C-H bond, could be a viable strategy. However, this would likely require prior modification of the cyclopentenone core to install a suitable directing group. More general, non-directed C-H functionalization methods might also be applicable, although achieving selectivity for the terminal methyl group over the internal methylene (B1212753) groups can be challenging.

Introducing functional groups onto the pentyl side chain can significantly alter the physicochemical properties of the molecule, such as its polarity, solubility, and ability to interact with biological targets. For example, oxidation of the terminal methyl group to a primary alcohol, followed by further oxidation to an aldehyde or a carboxylic acid, would provide a handle for a wide range of subsequent chemical transformations.

These transformations could include esterification, amidation, or the introduction of other functional groups, thereby enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies. The synthesis of C-terminally modified peptides, for instance, often relies on the availability of such functional handles. nih.gov

Mechanistic Investigations of Novel Chemical Reactions

The chemical behavior of this compound is governed by the interplay of its hydroxyl, ketone, and α,β-unsaturated alkene functionalities. Mechanistic studies on the core cyclopentenone scaffold have illuminated key transformations that are central to its synthesis and reactivity.

One of the most significant reactions is the Piancatelli rearrangement , an acid-catalyzed process that converts 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.orgnih.gov This reaction is fundamental to the synthesis of the scaffold itself. The proposed mechanism proceeds through the formation of a pentadienyl cation intermediate, which then undergoes a 4π-conrotatory electrocyclization, analogous to the Nazarov cyclization. wikipedia.orgescholarship.org The reaction is highly stereoselective, typically yielding the trans isomer where the substituents at positions 4 and 5 are on opposite faces of the ring. nih.gov The use of various acid catalysts, including Lewis acids like Dysprosium(III) triflate, has been explored to improve efficiency and control. escholarship.org

Another mechanistically significant reaction for this class of compounds is the Michael Addition , or conjugate addition. wikipedia.orgmasterorganicchemistry.com The electron-withdrawing nature of the carbonyl group makes the β-carbon of the enone system electrophilic and susceptible to attack by nucleophiles. chemistrysteps.com The mechanism involves the addition of a nucleophile (a Michael donor, such as an enolate, amine, or thiol) to the C=C double bond, forming a new enolate intermediate which is then protonated. libretexts.org This reaction is a powerful tool for carbon-carbon bond formation and for introducing a wide variety of functional groups at the C-3 position of the cyclopentenone ring. masterorganicchemistry.comchemistrysteps.com The competition between 1,2-addition (at the carbonyl carbon) and 1,4-addition (conjugate addition) is a key mechanistic aspect, with softer, less basic nucleophiles generally favoring the Michael addition pathway. chemistrysteps.com

Synthesis of Analogs and Structurally Related Compounds

The this compound structure is an ideal starting point for the synthesis of analogs and related compounds, primarily for the exploration of their biological activities through Structure-Activity Relationship (SAR) studies and the creation of large, diverse collections of molecules for screening.

Systematic Modification for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies involve the systematic modification of a lead compound to determine how different parts of its structure contribute to its biological effect. nih.gove3s-conferences.org For this compound, this approach allows researchers to probe the importance of the pentyl chain, the hydroxyl group, and the enone system. By creating a series of analogs where one feature is changed at a time, a detailed map of the pharmacophore can be developed.

Key modifications for an SAR study of this compound would include:

Variation of the C-5 Alkyl Chain: Altering the length and branching of the pentyl group can reveal specific steric or hydrophobic requirements for biological activity.

Derivatization of the C-4 Hydroxyl Group: Converting the alcohol to ethers or esters modifies its hydrogen bonding capacity, polarity, and steric bulk.

Modification of the Enone Ring: Introducing substituents at the C-2 or C-3 positions, or altering the stereochemistry at C-4 and C-5, can significantly impact molecular shape and interaction with biological targets.

The following interactive table outlines potential systematic modifications for an SAR study.

Position of ModificationType of ModificationExamples of New Functional GroupsRationale for Modification
C-5 Alkyl Chain Variation-CH₃ (Methyl), -C₃H₇ (Propyl), -C₇H₁₅ (Heptyl), -CH(CH₃)₂ (Isopropyl)To investigate the influence of chain length, lipophilicity, and steric bulk.
C-4 Hydroxyl Group Derivatization-OCH₃ (Methoxy), -OCH₂Ph (Benzyloxy), -OC(O)CH₃ (Acetoxy)To probe the role of the hydrogen bond donor/acceptor and alter polarity.
C-2 / C-3 Enone Ring Substitution-CH₃ (Methyl), -Ph (Phenyl), -Br (Bromo) at C-2 or C-3To explore how substituents on the electron-deficient ring affect activity.
C-4 / C-5 Stereochemistrycis-isomer instead of the thermodynamically favored trans-isomerTo determine the importance of the three-dimensional arrangement of substituents.

Such studies are crucial in medicinal chemistry for optimizing a lead compound into a potent and selective drug candidate. nih.govresearchgate.net

Scaffold Diversification and Combinatorial Library Generation

The 4-hydroxycyclopentenone framework is an excellent scaffold for combinatorial chemistry, a technique used to rapidly synthesize large numbers of different but structurally related molecules, known as a library. researchgate.net The goal is to explore a wide chemical space to discover new compounds with desired properties.

The functional groups of this compound serve as handles for diversification:

The Hydroxyl Group: Can be acylated or alkylated with a diverse set of carboxylic acids or alkyl halides.

The Ketone: Can be converted to oximes, hydrazones, or subjected to reductive amination with a library of amines.

The Alkene: Can undergo Michael addition with a wide array of nucleophiles, introducing significant diversity at the C-3 position.

By combining these reactions, a vast library of compounds can be generated from the single starting scaffold. For instance, a sequential aza-Piancatelli rearrangement followed by other cyclization reactions can produce complex fused heterocyclic scaffolds. rsc.org This approach of using a central core to build complexity is a cornerstone of modern drug discovery and materials science. nih.gov

The table below details potential reactions for scaffold diversification.

Reactive SiteReaction TypeExample Reagent ClassResulting Structure Class
C-4 HydroxylEsterificationCarboxylic Acids / Acid ChloridesCyclopentenone Esters
C-4 HydroxylEtherificationAlkyl HalidesCyclopentenone Ethers
C-1 KetoneOximationHydroxylaminesCyclopentenone Oximes
C-2/C-3 AlkeneMichael AdditionThiols, Amines, Malonates3-Substituted Cyclopentanones
C-1 Ketone & C-2/C-3 AlkenePauson-Khand ReactionAlkynesFused Bicyclic Systems

This strategic diversification allows for the efficient exploration of molecular properties, accelerating the discovery of novel compounds with significant applications.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution NMR Spectroscopy for Stereochemical Assignment (e.g., 2D-NMR, NOESY)

Specific 2D-NMR (COSY, HSQC, HMBC) and NOESY data for 4-Hydroxy-5-pentylcyclopent-2-en-1-one are not available in the public domain. Such studies would be essential to confirm the covalent framework and elucidate the relative stereochemistry of the hydroxyl and pentyl groups.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

While the molecular formula can be calculated as C10H16O2, specific high-resolution mass spectrometry data to confirm this and detailed fragmentation analysis from techniques like MS/MS are not documented.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Experimental Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD) spectra for determining the absolute configuration of chiral centers in this compound have not been published.

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

There are no published X-ray crystal structures for this compound. This technique would provide unambiguous confirmation of its three-dimensional structure in the solid state.

Integration of Spectroscopic Data with Computational Models for Structural Validation

As no experimental spectroscopic data is available, it is not possible to perform a comparative analysis with computational models (e.g., DFT calculations of NMR shifts or ECD spectra) for structural validation of this compound.

Theoretical and Computational Investigations of 4 Hydroxy 5 Pentylcyclopent 2 En 1 One

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Comprehensive quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. For 4-Hydroxy-5-pentylcyclopent-2-en-1-one, such studies would provide valuable insights into its behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. An MEP map for this compound would likely show negative potential (red and yellow regions) around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these as sites prone to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton.

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting a molecule's reactivity and its role in various chemical reactions. For this compound, the energy and localization of the HOMO would indicate its electron-donating capabilities, while the LUMO would show its electron-accepting potential. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Conformational Analysis and Energetic Landscapes

The three-dimensional structure of this compound, particularly the orientation of the pentyl and hydroxyl groups relative to the cyclopentenone ring, will significantly influence its physical and chemical properties. A thorough conformational analysis would identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape affects its interactions with other molecules.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the detailed pathways of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone.

For any reaction involving this compound, identifying the transition state structures and calculating the associated activation energies are crucial for understanding the reaction kinetics. These calculations would allow for the prediction of the most favorable reaction pathways and the determination of rate-limiting steps. Intrinsic Reaction Coordinate (IRC) calculations are often employed to confirm that a found transition state correctly connects the reactants and products. uni-regensburg.de

The solvent in which a reaction is carried out can have a profound impact on its outcome. Computational models can simulate the effect of different solvents on the reaction mechanism and energetics. Reaction dynamics simulations would provide a more complete picture by modeling the atomic motions over time, offering a deeper understanding of the factors controlling the reaction.

Molecular Docking and Dynamics Simulations for Ligand-Target InteractionsThere is no available research detailing molecular docking or molecular dynamics simulations to investigate the interactions of this compound with any biological targets.

Consequently, the data required to construct the specified data tables and provide detailed research findings on this compound does not appear to be publicly available at this time.

Biological Activities and Mechanistic Insights in Vitro and Molecular Focus

Antimicrobial Properties and Mechanisms (in vitro)

Antifungal Activity

This indicates that “4-Hydroxy-5-pentylcyclopent-2-en-1-one” may be a novel compound that has not yet been subjected to extensive biological screening, or the results of such studies have not been published in publicly indexed scientific journals. While research exists on compounds with a similar cyclopentenone core structure, the strict requirement to focus solely on “this compound” prevents the inclusion of data from related but distinct molecules.

Antiviral Activity (e.g., HIV-1, Human Cytomegalovirus)

Cyclopentenone prostaglandins (B1171923) have demonstrated significant antiviral properties against a variety of DNA and RNA viruses. nih.gov Their mechanisms are often multifaceted, targeting host and viral processes to suppress replication.

Human Immunodeficiency Virus-1 (HIV-1): In vitro studies have shown that cyclopentenone prostaglandins, such as Prostaglandin (B15479496) A1 (PGA1) and Prostaglandin J2 (PGJ2), can dramatically suppress HIV-1 replication in acutely infected human T-cells. nih.govjci.org The primary mechanism is not the inhibition of viral entry or reverse transcriptase activity, but rather a block at the transcriptional level. nih.govjci.org A significant reduction in HIV-1 mRNA levels is observed in cells treated with these compounds. nih.govjci.org This effect is linked to the induction of heat shock protein 70 (HSP70) and the depletion of the tumor suppressor p53, which is involved in the trans-activation of the HIV-1 Long Terminal Repeat (LTR), a key promoter region for viral transcription. nih.gov By interfering with the transcriptional machinery the virus relies on, cyPGs effectively halt the production of new viral proteins and RNA. nih.govjci.org

Human Cytomegalovirus (HCMV): The replication of Human Cytomegalovirus is intricately linked with the host's inflammatory pathways, particularly the cyclooxygenase-2 (COX-2) enzyme and its product, prostaglandin E2 (PGE2). nih.gov HCMV infection induces COX-2 expression, and the resulting increase in PGE2 is required for efficient viral replication. nih.gov Specifically, PGE2 facilitates the production of the viral immediate-early 2 (IE2) protein, a critical regulatory factor. nih.gov Inhibitors of the COX-2 enzyme have been shown to block this induction of PGE2, leading to a substantial reduction in the accumulation of viral DNA and the yield of infectious virus. nih.gov This suggests that compounds interfering with the prostaglandin synthesis pathway can possess potent anti-HCMV activity. Furthermore, cyPGs can diminish virus-induced inflammation by reducing the release of cytokines and chemokines through the PPAR-γ pathway. nih.gov

Antioxidant and Anti-inflammatory Properties (in vitro mechanistic studies)

Cyclopentenone prostaglandins are potent modulators of oxidative stress and inflammation. Their actions are primarily mediated through interference with key signaling pathways that control the expression of pro-inflammatory and antioxidant genes. nih.govnih.gov

Free Radical Scavenging Mechanisms

The antioxidant activity of cyclopentenones is often indirect, stemming from their ability to enhance the cell's own defense mechanisms rather than direct free radical scavenging. nih.govnih.gov A key mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. nih.govnih.gov The cyclopentenone ring can react with cysteine residues on Keap1, the inhibitor protein of Nrf2. wikipedia.org This reaction prevents the degradation of Nrf2, allowing it to accumulate in the nucleus and activate the transcription of a suite of antioxidant and detoxification enzymes. wikipedia.org

Additionally, the core structure of cyclopentenones, being a conjugated cyclic ketone, can react with hydroxyl (OH) radicals. nih.gov The reaction can proceed through either hydrogen abstraction or OH addition to the carbon-carbon double bond, forming stabilized radical products. nih.govnih.gov This chemical reactivity contributes to their ability to modulate cellular redox environments.

Inhibition of Pro-inflammatory Mediators (e.g., iNOS, COX-2)

A hallmark of cyclopentenone prostaglandins is their potent anti-inflammatory activity, which includes the strong suppression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.govnih.gov The primary mechanism for this effect is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway. nih.govnih.gov

NF-κB is a master transcriptional regulator of inflammation, controlling the expression of iNOS, COX-2, and various inflammatory cytokines. nih.govnih.gov Cyclopentenones can inhibit this pathway at multiple levels:

Direct IKK Inhibition: They can form covalent adducts with the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. wikipedia.org

Direct NF-κB Inhibition: The reactive cyclopentenone ring can directly modify cysteine residues on the p65 subunit of NF-κB, which inhibits its ability to bind to DNA. frontiersin.org

By shutting down NF-κB activation, cyPGs effectively block the expression of iNOS and COX-2, leading to a dramatic reduction in the production of nitric oxide (NO) and pro-inflammatory prostaglandins. nih.govnih.gov This activity has been observed in various in vitro models, including lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govnih.gov

Table 1: Anti-inflammatory Mechanisms of Cyclopentenone Prostaglandins (cyPGs)
Target PathwayMechanism of ActionDownstream EffectKey Mediators Inhibited
NF-κB SignalingInhibition of IκBα degradation and direct modification of NF-κB subunits. wikipedia.orgnih.govBlocks nuclear translocation and DNA binding of NF-κB. nih.goviNOS, COX-2, TNF-α, IL-6. nih.gov
MAPK SignalingSuppression of LPS-induced phosphorylation of ERK1/2 and p38 MAPK. nih.govReduces activation of downstream transcription factors like NF-κB and CREB. nih.goviNOS, COX-2, IL-1β. nih.gov
PPAR-γ ActivationActs as a natural ligand for the PPAR-γ nuclear receptor. nih.govwikipedia.orgInitiates a program of gene expression that is generally anti-inflammatory. nih.govPro-inflammatory Cytokines. nih.gov
Nrf2 PathwayInduces antioxidant responses through Nrf2 activation. nih.govnih.govEnhances cellular antioxidant defenses. wikipedia.org(Indirectly suppresses inflammation by reducing oxidative stress).

Structure-Activity Relationship (SAR) Studies for Biological Effects

The diverse biological effects of cyclopentenone-containing compounds are intrinsically linked to their chemical structure. SAR studies help to elucidate which molecular features are responsible for their potency and mechanism of action. researchgate.net

Identification of Key Structural Features for Biological Potency

The single most important structural feature for the biological activity of cyclopentenone prostaglandins and related compounds is the α,β-unsaturated carbonyl group within the five-membered ring. nih.govnih.gov This feature makes the β-carbon electrophilic and susceptible to nucleophilic attack, a process known as a Michael addition. wikipedia.org

This chemical reactivity allows these molecules to form stable, covalent bonds with nucleophilic residues (primarily the thiol group of cysteine) on target proteins. nih.govresearchgate.net This covalent modification is the basis for the inhibition of key inflammatory and cell signaling proteins such as NF-κB, IKK, and Keap1. wikipedia.org The geometry and substituents on the cyclopentenone ring and its side chains modulate this reactivity and determine the compound's specificity and potency for different protein targets. researchgate.net The side chains, such as the pentyl group in this compound, play a crucial role in determining the lipophilicity of the molecule, which affects its ability to cross cell membranes and interact with the binding pockets of target proteins. nih.gov

Rational Design of Biologically Active Analogs (non-clinical)

Understanding the SAR of natural cyclopentenones provides a foundation for the rational design of synthetic analogs with improved therapeutic properties. acs.orgnih.gov The goal is to create molecules that retain the potent biological activity of the natural compounds while enhancing features like stability, selectivity, and bioavailability.

Key strategies in the rational design of cyclopentenone analogs include:

Modification of Side Chains: Altering the length, saturation, and functional groups of the alkyl side chains can optimize the compound's interaction with the target protein's binding site and improve its pharmacokinetic profile. SAR analyses have shown that a lipophilic side chain is often essential for inhibitory activity. nih.gov

Substitution on the Cyclopentenone Ring: Adding or modifying substituents on the core ring can fine-tune its electrophilic reactivity. This can lead to analogs with greater selectivity for specific protein targets, potentially reducing off-target effects.

Core Scaffold Modification: In some cases, the core ring itself is modified. For example, replacing a ribose ring in a natural product with a cyclopentane (B165970) ring has been shown to be a viable strategy for creating analogs with reduced complexity and potentially improved activity. nih.gov

An article on the biological activities and mechanistic insights of this compound cannot be generated at this time. Extensive searches have not yielded specific information regarding the biosynthetic pathways, natural occurrence, or isolation of this particular chemical compound.

The inquiry into the biological origins and enzymatic formation of this compound did not produce any relevant findings. There is no currently available scientific literature detailing its presence in natural sources, including marine organisms, nor is there information on the enzymatic mechanisms that might be involved in its synthesis in nature.

Therefore, the sections and subsections outlined in the request, which are focused on the natural product status and biosynthesis of this compound, cannot be addressed.

Advanced Applications and Functional Materials Derived from 4 Hydroxy 5 Pentylcyclopent 2 En 1 One

Utilization as a Versatile Synthetic Intermediate

The reactivity of the cyclopentenone core, coupled with the specific functional groups of 4-Hydroxy-5-pentylcyclopent-2-en-1-one, renders it a powerful building block in the synthesis of elaborate organic molecules.

Precursor for Complex Natural Product Synthesis

The 4-hydroxycyclopent-2-en-1-one scaffold is a well-established and crucial intermediate in the synthesis of numerous biologically active natural products. The presence of the hydroxyl group and the enone system allows for stereocontrolled introduction of side chains, a key strategic consideration in the synthesis of prostaglandins (B1171923) and their analogues. acs.orgnih.govresearchgate.net

Prostaglandins: Prostaglandins are a group of physiologically active lipid compounds that exhibit a wide range of biological effects. Their core structure consists of a cyclopentane (B165970) ring with two side chains. The synthesis of prostaglandins often relies on the strategic functionalization of a cyclopentenone precursor. mdpi.com this compound serves as an exemplary synthon for prostaglandins of the E and F series. The existing pentyl group can be envisioned as a part of, or a precursor to, the eight-carbon lower side chain (the ω-chain) of prostaglandins. The hydroxyl group at C-4 dictates the stereochemistry of the final product, and the enone functionality allows for the conjugate addition of the second side chain (the α-chain). orgsyn.org

Jasmone (B1672801) Derivatives: Jasmone and its derivatives are fragrant components of jasmine oil, characterized by a 3-methyl-2-pentenylcyclopent-2-en-1-one structure. wikipedia.org While not a direct precursor in the traditional sense due to the hydroxyl group, this compound can be chemically modified to yield jasmone-like structures. The pentyl group is a saturated version of the pentenyl side chain found in cis-jasmone. rsc.org Synthetic strategies could involve dehydration to introduce the C2-C3 double bond and subsequent methylation. The versatility of the cyclopentenone ring system allows for various synthetic routes to be explored for the creation of novel fragrance compounds based on the jasmone scaffold.

Building Block for Novel Molecular Scaffolds

Beyond its role in the synthesis of established natural products, this compound is a valuable starting material for the construction of novel and diverse molecular scaffolds. The term "molecular scaffold" refers to the core structure of a molecule to which various functional groups can be attached. The cyclopentenone unit is a powerful synthon for creating a variety of bioactive target molecules due to the wide range of chemical modifications possible for the enone structural motif. acs.orgresearchgate.net The combination of the rigid five-membered ring, the planar enone system, and the flexible pentyl chain allows for the generation of three-dimensional structures with specific spatial arrangements of functional groups.

These novel scaffolds can be used in drug discovery as cores for combinatorial libraries, where the pentyl group, the hydroxyl group, and the enone system can be independently modified to create a large number of structurally diverse molecules for biological screening. For instance, the hydroxyl group can be esterified or etherified, while the enone can undergo various addition reactions to introduce further complexity.

Incorporation into Functional Materials

The presence of a polymerizable double bond and a reactive hydroxyl group makes this compound an interesting candidate for the development of functional materials with tailored properties.

As a Monomer or Cross-linking Agent in Polymer Chemistry

Recent studies have demonstrated that cyclopentenone and its substituted analogues can undergo polymerization in the presence of Lewis acid catalysts. digitellinc.com This suggests that this compound could serve as a monomer, with the enone functionality participating in the polymerization process. The resulting polymer would feature a poly-cyclopentane backbone with pendant hydroxyl and pentyl groups. These side chains would significantly influence the properties of the polymer, such as its solubility, thermal stability, and mechanical properties. The pentyl groups could impart hydrophobicity and increase the flexibility of the polymer chain, while the hydroxyl groups would provide sites for post-polymerization modification or for promoting adhesion to various substrates.

Furthermore, the bifunctional nature of this molecule (a polymerizable double bond and a reactive hydroxyl group) allows it to act as a cross-linking agent. By reacting the hydroxyl group with a suitable difunctional reagent, it can be incorporated into a polymer network, thereby increasing the rigidity and solvent resistance of the material.

Development of Responsive Materials or Sensors

The cyclopentenone moiety is known to react with nucleophiles, such as thiols (e.g., cysteine residues in proteins), via a Michael addition reaction. This reactivity can be harnessed to develop responsive materials or sensors. For example, a polymer incorporating this compound units could be designed to change its properties (e.g., swell, change color, or release a payload) upon exposure to specific biological thiols. This could have applications in drug delivery systems or as a component of biosensors for the detection of specific biomolecules. The pentyl group could modulate the accessibility of the enone system to the target nucleophile, thereby fine-tuning the sensitivity and response time of the material.

Role in Catalysis or Ligand Design

While the direct use of this compound in catalysis is not extensively documented, its structural features suggest potential applications in ligand design. The hydroxyl group and the carbonyl oxygen of the enone system can act as coordination sites for metal ions. By incorporating this cyclopentenone derivative into a larger molecular framework, it is possible to design chiral ligands for asymmetric catalysis. nih.govnih.gov

The stereocenter at the hydroxyl-bearing carbon could induce enantioselectivity in metal-catalyzed reactions. The pentyl group could provide steric bulk, which can be crucial for creating a specific chiral environment around the metal center, thereby influencing the stereochemical outcome of the reaction. Furthermore, the electronic properties of the ligand could be tuned by modifying the cyclopentenone ring, potentially impacting the reactivity of the metal catalyst.

Below is a table summarizing the potential applications of this compound and the key structural features that enable them.

Application Area Key Structural Feature(s) Function/Role
Natural Product Synthesis 4-Hydroxycyclopent-2-en-1-one corePrecursor to prostaglandins and jasmone derivatives
Novel Molecular Scaffolds Rigid ring, multiple functionalization sitesCore structure for combinatorial libraries
Polymer Chemistry Polymerizable enone, reactive hydroxyl groupMonomer for functional polymers, cross-linking agent
Responsive Materials Enone system (Michael acceptor)Sensing moiety for nucleophiles
Catalysis Hydroxyl and carbonyl groups, chiral centerComponent of chiral ligands for asymmetric catalysis

Use as a Chemical Probe for Fundamental Biological or Chemical Processes (non-therapeutic)

The cyclopentenone ring system is a core motif in a variety of biologically active natural products, including prostaglandins, and has been investigated for its cytotoxic and pro-apoptotic activities. nih.gov This inherent bioactivity suggests that cyclopentenone derivatives could be developed as chemical probes to investigate fundamental cellular processes. A chemical probe is a small molecule that is used to study and manipulate a biological system by interacting with a specific target, such as a protein. To be effective, a chemical probe must exhibit high potency and selectivity for its target. escholarship.org

While there is no specific documentation of this compound being used as a chemical probe, the general reactivity of the cyclopentenone moiety, particularly its susceptibility to Michael addition, makes it a candidate for covalent modification of protein targets. wikipedia.org The pentyl side chain and hydroxyl group of this compound would influence its solubility, membrane permeability, and binding affinity to potential protein targets, making it a unique tool for exploring biological systems compared to the parent cyclopentenone.

Studies on other cyclopentenones have highlighted their ability to modulate cellular pathways. For instance, the simple compound cyclopent-2-en-1-one has been shown to induce apoptosis in cancer cells through mitochondrial-mediated pathways. nih.gov A molecule like this compound could potentially be used to probe the specific roles of different cellular components in apoptosis or other fundamental processes.

Table 1: Biological Activities of Related Cyclopentenone Compounds

CompoundBiological ActivityPotential as Chemical Probe
Cyclopent-2-en-1-oneCytotoxic and pro-apoptotic in melanoma and lung cancer cells. nih.govCould be used to investigate the molecular mechanisms of apoptosis.
Prostaglandins (contain cyclopentenone ring)Diverse physiological effects, including inflammation and smooth muscle contraction. wikipedia.orgDerivatives could be synthesized to probe specific prostaglandin (B15479496) receptor functions.

This table is illustrative and based on the activities of the general class of cyclopentenones, as direct data for this compound is not available.

Applications in Agricultural Chemistry (e.g., insect deterrents)

The application of cyclopentanone (B42830) derivatives in agricultural chemistry is an area of active research. While the term "insect deterrent" is specified, it is important to note that some cyclopentanone-based compounds have been investigated as insect attractants, which are also valuable tools in pest management strategies like "attract-and-kill" or for monitoring insect populations. plantprotection.pl

Cyclopentanone itself has been identified as a compound that activates the CO2 receptors in mosquitoes, suggesting its potential as a less cumbersome alternative to carbon dioxide in mosquito traps. nih.gov Field studies have shown mixed results, with some indicating that CO2-baited traps outperform those baited with cyclopentanone. nih.gov However, the use of a slow-release granular formulation of cyclopentanone has shown promise in enhancing the attractiveness of traps for certain mosquito species. nih.gov

The presence of an alkyl (pentyl) group and a hydroxyl group in this compound would alter its volatility and interaction with insect olfactory receptors compared to cyclopentanone. This could potentially modify its effectiveness as an attractant or even confer repellent properties, although specific studies are required to confirm this.

Furthermore, cyclopentanone is a known intermediate in the synthesis of various agrochemicals, including pesticides and herbicides. mdpi.commarketreportanalytics.com The global market for agricultural-grade cyclopentanone is significant, highlighting its importance in the production of crop protection products. valuates.com Therefore, this compound could serve as a valuable synthon for the creation of new and potentially more effective agricultural chemicals.

Table 2: Cyclopentanone Derivatives in Insect Pest Management

CompoundApplicationTarget InsectKey Findings
CyclopentanoneMosquito attractant (CO2 mimic)Culex quinquefasciatus, Anopheles arabiensisActivates mosquito CO2 receptors. nih.gov Field efficacy can be variable compared to CO2. nih.gov
Granular CyclopentanoneSlow-release mosquito attractantAnopheles arabiensisEnhanced and prolonged the attractiveness of mosquito traps. nih.gov

This table highlights the application of the parent compound, cyclopentanone, in agricultural contexts. The specific properties of this compound in this area remain to be investigated.

Challenges, Future Directions, and Emerging Research Paradigms

Overcoming Synthetic Hurdles for Complex Stereoisomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. The structure of 4-Hydroxy-5-pentylcyclopent-2-en-1-one features two stereocenters at the C4 and C5 positions, meaning it can exist as four distinct stereoisomers. The primary challenge lies in developing synthetic methods that can selectively produce a single, desired isomer in high purity.

Current approaches to chiral cyclopentenone synthesis often rely on enzymatic resolutions or asymmetric catalysis. nih.govacs.org Enzymatic resolution, for instance, can separate a racemic mixture by selectively reacting with one enantiomer, a process that has proven valuable for producing precursors for prostanoids and carbocyclic nucleosides. acs.org However, these methods can be limited by the substrate scope of the enzyme and the inherent 50% maximum yield for the desired enantiomer from a racemate.

Future research must focus on developing highly stereoselective and efficient synthetic routes. This includes the design of novel chiral catalysts and organocatalytic methods that can control the stereochemistry during the formation of the cyclopentenone ring or during the introduction of the hydroxyl and pentyl groups. oup.com The steric bulk of the pentyl group presents an additional challenge and opportunity for directing stereoselectivity compared to smaller alkyl groups.

Table 1: Comparison of Potential Asymmetric Synthesis Strategies

Strategy Advantages Challenges
Enzymatic Kinetic Resolution High enantioselectivity, mild reaction conditions. acs.org Maximum 50% theoretical yield, requires screening for suitable enzymes.
Chiral Pool Synthesis Starts from naturally occurring chiral molecules. Can involve lengthy synthetic sequences.
Asymmetric Catalysis Potentially high yields and enantioselectivity, catalytic use of chiral agent. chiralpedia.com Requires development of specific catalysts, optimization of reaction conditions.

| Organocatalysis | Metal-free, often milder conditions, readily available catalysts. oup.comnih.gov | Catalyst loading can be high, scalability may be a concern. |

Exploring Uncharted Chemical Reactivity and Transformations

The cyclopentenone core is a versatile chemical scaffold. wikipedia.org The reactivity is dominated by the α,β-unsaturated ketone, which is susceptible to a variety of transformations, including nucleophilic conjugate (Michael) additions and Diels-Alder reactions. wikipedia.org The presence of the hydroxyl group and the pentyl side chain on this compound is expected to modulate this reactivity.

Future investigations should systematically explore the chemical space of this molecule. For instance, the hydroxyl group could direct the stereochemical outcome of reactions at the enone system. The interplay between the hydroxyl and pentyl groups could also lead to novel intramolecular reactions or rearrangements, yielding complex polycyclic structures. Understanding these transformations is key to unlocking the compound's potential as a versatile building block for more complex target molecules.

Advancements in Sustainable and Scalable Production

For any compound to be viable for industrial or pharmaceutical application, its synthesis must be both sustainable and scalable. bohrium.com The principles of green chemistry—such as atom economy, use of renewable feedstocks, and avoidance of hazardous solvents—are paramount. chiralpedia.com

Future research should focus on developing production methods that align with these principles. Chemoenzymatic routes, which combine the selectivity of enzymes with the efficiency of chemical reactions, offer a promising avenue for a concise and scalable synthesis. bohrium.com Organocatalysis also presents a green alternative to traditional metal-based catalysts. oup.com Furthermore, as a prostaglandin (B15479496) analogue, advancements in the synthesis of these established drugs, such as employing pot-economical strategies that reduce purification steps and waste, can provide a roadmap for the efficient production of this compound. oup.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Design

For this compound, AI can be employed to:

Design Analogues: Generate virtual libraries of related compounds with potentially enhanced biological activity or improved physicochemical properties.

Predict Bioactivity and Toxicity: Screen virtual compounds for their likely efficacy and safety profiles, prioritizing the most promising candidates for synthesis and testing. mdpi.com

Optimize Synthetic Routes: Predict the outcomes of various reaction conditions to identify the most efficient and highest-yielding synthetic pathways.

Predict Stereoselectivity: Develop models that can accurately predict the stereochemical outcome of asymmetric reactions, reducing the need for extensive empirical screening of catalysts and conditions.

Identification of Novel Biological Targets and Elucidation of Molecular Mechanisms

The cyclopentenone ring is a key structural motif in prostaglandins (B1171923), a class of lipid compounds with diverse physiological effects. wikipedia.org Various synthetic cyclopentenone derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antiviral agents. ucl.ac.ukresearchgate.netresearchgate.net

A critical future direction is the comprehensive biological evaluation of this compound and its stereoisomers. Initial studies could screen the compound against a panel of cancer cell lines or in assays for inflammatory markers. ucl.ac.ukmdpi.com Should bioactivity be identified, subsequent research would need to focus on:

Target Identification: Pinpointing the specific proteins or cellular pathways that the compound interacts with.

Mechanism of Action: Elucidating how this interaction leads to the observed biological effect at a molecular level.

This research could reveal novel therapeutic applications for this class of molecules.

Expansion into New Areas of Material Science and Niche Applications

While the primary focus for cyclopentenone derivatives has been in the biomedical field, their unique chemical functionalities suggest potential applications in material science. The presence of a polymerizable alkene, a reactive carbonyl group, and a hydroxyl group for further functionalization makes this compound a potential monomer or building block for functional polymers and advanced materials.

Future research could explore its use in:

Polymer Synthesis: Creating novel polymers with specific thermal or optical properties.

Functional Surfaces: Grafting the molecule onto surfaces to modify their properties, for example, to create biocompatible coatings or sensors.

Chiral Materials: Using the enantiomerically pure compound to create chiral polymers or materials with applications in asymmetric catalysis or separations.

Economic and Environmental Considerations in Large-Scale Production and Application

The economic viability and environmental impact of any chemical are crucial considerations for its widespread adoption. The synthesis of complex chiral molecules often involves expensive catalysts (e.g., those based on precious metals) and reagents, as well as multi-step processes that can generate significant waste. chiralpedia.com

Future development of this compound must address these factors. An economic analysis would need to consider the cost of starting materials, catalysts, and purification processes. From an environmental perspective, a life-cycle assessment would be necessary to evaluate the impact of the synthesis, including solvent use, energy consumption, and waste generation. The issue of "chiral pollution," where the release of racemic mixtures into the environment can have unforeseen ecological consequences due to the different biological activities of each enantiomer, must also be considered. researchgate.net Developing efficient, green, and scalable synthetic routes will be essential for the compound's future success. numberanalytics.comnih.gov

Q & A

Basic: How can researchers optimize the synthesis of 4-Hydroxy-5-pentylcyclopent-2-en-1-one to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. Key factors include:

  • Temperature control : Cyclopentenone derivatives often require precise thermal conditions to avoid side reactions like over-oxidation or polymerization. For example, highlights hazard mitigation during exothermic steps, suggesting gradual reagent addition and real-time temperature monitoring .
  • Catalyst selection : Acid or base catalysts (e.g., Lewis acids like BF₃·OEt₂) can influence regioselectivity. ’s structural data for similar compounds implies that steric effects from the pentyl chain may necessitate bulky catalysts to prevent steric hindrance .
  • Purification : Gas chromatography (GC) or HPLC coupled with mass spectrometry (as in ) can identify byproducts, enabling solvent system adjustments (e.g., gradient elution) .

Basic: What analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H and ¹³C NMR can resolve the hydroxyl group’s position and the pentyl chain’s conformation. Compare chemical shifts with analogous compounds in and to validate assignments .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use retention indices and fragmentation patterns from NIST databases ( ) to confirm molecular weight and detect volatile impurities .
  • IR Spectroscopy : The carbonyl (C=O) and hydroxyl (O-H) stretches (~1700 cm⁻¹ and ~3200 cm⁻¹, respectively) should align with computational predictions (e.g., PubChem data in ) .

Advanced: How can researchers investigate the reaction mechanisms involving this compound in cycloaddition or oxidation reactions?

Methodological Answer:

  • Isotopic Labeling : Introduce deuterium or ¹³C at the hydroxyl or carbonyl group to track proton transfer or bond cleavage via NMR or MS. ’s synthesis protocols can guide safe handling of labeled precursors .
  • Computational Modeling : Density Functional Theory (DFT) calculations (using software like Gaussian) can predict transition states and activation energies. Compare results with experimental kinetic data (e.g., rate constants from ) to validate mechanisms .
  • In Situ Spectroscopy : Use UV-Vis or Raman spectroscopy to monitor intermediate formation during reactions, as demonstrated in ’s surface chemistry studies .

Advanced: How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

Methodological Answer:

  • Controlled Replication : Repeat experiments under standardized conditions (solvent, temperature, humidity) to isolate variables. ’s GC data emphasizes calibration with certified reference materials to ensure reproducibility .
  • Advanced Characterization : Use X-ray crystallography (as in ) to confirm solid-state structure, which can explain discrepancies in solubility measurements .
  • Environmental Stress Testing : Expose the compound to varying pH, light, and oxygen levels (see ’s surface reactivity framework) to identify degradation pathways .

Advanced: What strategies are effective for studying the biological interactions of this compound without violating ethical guidelines?

Methodological Answer:

  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with target proteins. Cross-validate with structural analogs in and .
  • In Vitro Assays : Cell-based toxicity studies (e.g., MTT assays) must follow protocols in ’s safety guidelines, including proper PPE and waste disposal .
  • Ethical Compliance : Adhere to institutional review board (IRB) standards ( ) for any human cell line use, ensuring informed consent and data anonymization .

Advanced: How can researchers design experiments to explore the environmental fate of this compound?

Methodological Answer:

  • Aquatic Fate Studies : Follow ’s QRA2 framework for aquatic risk assessment, measuring biodegradation half-life via OECD 301/302 tests .
  • Adsorption Experiments : Use silica or cellulose surfaces (as in ) to simulate indoor/outdoor deposition, analyzing residues via LC-MS .
  • Tropospheric Degradation : Employ smog chamber experiments with OH radicals, quantifying products via FTIR or GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.